REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:5]=1[O:6][CH2:7][CH2:8][OH:9])([O-])=O.O.[H][H]>[Pt].C(O)(C)C>[NH2:1][C:4]1[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:5]=1[O:6][CH2:7][CH2:8][OH:9]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(OCCO)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added dropwise under a nitrogen atmosphere through
|
Type
|
FILTRATION
|
Details
|
a filter into
|
Type
|
ADDITION
|
Details
|
an initial charge of 240 g of 37% strength hydrochloric acid which
|
Type
|
CUSTOM
|
Details
|
had been previously flushed repeatedly with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for about 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
WASH
|
Details
|
was washed once with isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(OCCO)C=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.1 g | |
YIELD: PERCENTYIELD | 89.1% | |
YIELD: CALCULATEDPERCENTYIELD | 127.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |